N-allyl-N-(2-hydroxyethyl)benzenamine

Description

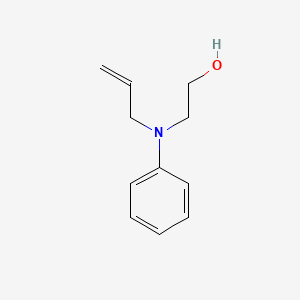

N-allyl-N-(2-hydroxyethyl)benzenamine is a benzenamine derivative featuring an aromatic benzene ring linked to a tertiary amine substituted with an allyl group (–CH₂CHCH₂) and a 2-hydroxyethyl group (–CH₂CH₂OH). Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound’s structure combines aromaticity with hydrophilic (hydroxyethyl) and reactive (allyl) moieties, making it a candidate for applications in organic synthesis, catalysis, and pharmaceutical intermediates.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-(N-prop-2-enylanilino)ethanol |

InChI |

InChI=1S/C11H15NO/c1-2-8-12(9-10-13)11-6-4-3-5-7-11/h2-7,13H,1,8-10H2 |

InChI Key |

BNZVRNJPKNMVDT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CCO)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Hydrophilicity : The 2-hydroxyethyl group enhances water solubility compared to chloro or ethyl substituents, facilitating use in aqueous-phase reactions .

- Reactivity : The allyl group offers sites for electrophilic addition or polymerization, contrasting with the inert ethyl or electron-deficient chloro groups .

- Catalytic Potential: Similar to ’s benzamide, the hydroxyethyl group in the target compound may act as a directing group in metal-catalyzed reactions .

Analytical Characterization

All compared compounds were characterized using ¹H NMR, ¹³C NMR, and mass spectrometry (e.g., ). For this compound:

- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), allyl (–CH₂CHCH₂, δ 5.0–5.9 ppm), and hydroxyethyl (–CH₂OH, δ 3.4–3.7 ppm).

- IR : Stretching vibrations for –OH (3200–3600 cm⁻¹) and C=C (1640 cm⁻¹) .

Preparation Methods

Allylation of Aniline

The first step involves mono-alkylation of aniline with an allylating agent. Source details a palladium-catalyzed approach using allyl alcohol under hydrogenation conditions:

-

Procedure : Aniline is dissolved in toluene with Pd/C (15–18% w/w). Hydrogen gas is introduced at 90–130°C, followed by allyl alcohol addition. The reaction achieves 84–90% yield of N-allylaniline.

-

Mechanism : Catalytic hydrogenation reduces nitro intermediates (if present), while palladium facilitates allyl transfer via π-allyl complexes.

Hydroxyethylation of N-Allylaniline

The second step introduces the 2-hydroxyethyl group. Ethylene oxide or 2-bromoethanol is commonly used:

-

Ethylene Oxide Method :

N-Allylaniline reacts with ethylene oxide in tetrahydrofuran (THF) at 0–25°C. A base (e.g., NaOH) promotes nucleophilic attack, yielding the tertiary amine. Typical yields range from 70–85%. -

2-Bromoethanol Method :

Using NaH as a base in dimethylformamide (DMF), N-allylaniline reacts with 2-bromoethanol at 60°C. The hydroxyl group is often protected (e.g., as a silyl ether) to prevent elimination. Deprotection with aqueous HCl restores the hydroxyl group, yielding the final product in 65–75%.

Reductive Amination of N-Allylaniline

This one-pot method avoids isolation of intermediates:

-

Procedure : N-Allylaniline reacts with glycolaldehyde (HOCH₂CHO) in methanol under reflux. Sodium cyanoborohydride reduces the imine intermediate selectively, forming the tertiary amine.

-

Conditions :

-

Advantage : Avoids hazardous alkylating agents, but glycolaldehyde availability limits scalability.

Direct N,N-Dialkylation of Aniline

Simultaneous Allylation and Hydroxyethylation

A modified Ullmann coupling enables one-step synthesis:

-

Reagents : Allyl bromide and 2-bromoethanol.

-

Conditions :

-

Limitation : Competing over-alkylation reduces efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Two-Step Alkylation | 70–85 | High selectivity, scalable | Requires protection/deprotection steps |

| Reductive Amination | 60–72 | Mild conditions, no alkylating agents | Low yield, glycolaldehyde cost |

| Direct N,N-Dialkylation | 55–60 | One-pot synthesis | Side products, moderate yield |

Mechanistic Considerations

-

Allylation : Proceeds via an Sₙ2 mechanism or metal-catalyzed allyl transfer.

-

Hydroxyethylation : Ethylene oxide undergoes ring-opening nucleophilic attack by the secondary amine, favored in polar aprotic solvents.

-

Side Reactions : Over-alkylation to quaternary ammonium salts is mitigated using stoichiometric control .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-allyl-N-(2-hydroxyethyl)benzenamine, and how do reaction conditions influence yield?

- Methodology : Alkylation of primary amines with allyl halides or related electrophiles is a common approach. For example, reactions with K₂CO₃ or NaOH in polar aprotic solvents (e.g., DCM/EtOH) at 25–40°C yield secondary amines. Reaction optimization should consider:

- Catalyst : Base selection (e.g., K₂CO₃ for milder conditions).

- Solvent : Polar solvents enhance nucleophilicity.

- Temperature : Moderate heating (40–60°C) improves kinetics without decomposition.

- Typical yields range from 65–85%, depending on steric and electronic factors .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., allyl and hydroxyethyl groups) and purity.

- HRMS : Validate molecular weight and fragmentation patterns.

- FT-IR : Identify functional groups (e.g., N–H, C–O stretches).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Protocol :

- Accelerated Stability Studies : Expose the compound to buffers (pH 1–13) at 25°C, 40°C, and 60°C.

- Analytical Monitoring : Use HPLC or LC-MS to track degradation products.

- Kinetic Modeling : Calculate degradation rate constants and shelf-life predictions.

- Hydrolytic stability of the allyl and hydroxyethyl groups is a key focus .

Advanced Research Questions

Q. What computational strategies validate the electronic and steric properties of this compound?

- Approach :

- DFT Calculations : Optimize molecular geometry and predict vibrational spectra (e.g., using B3LYP/6-31G* basis sets).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystalline states.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reactivity studies.

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methods :

- Receptor Binding Assays : Radioligand displacement or fluorescence polarization.

- Enzyme Inhibition : Kinetic assays (e.g., IC₅₀ determination via spectrophotometry).

- Cellular Uptake : Fluorescent tagging combined with confocal microscopy.

- Structural analogs suggest potential activity in neurotransmission or enzyme modulation, but target-specific validation is required .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

- Analysis Framework :

- Variable Screening : Use Design of Experiments (DoE) to isolate critical factors (e.g., solvent purity, trace metal contaminants).

- Meta-Analysis : Compare datasets across literature, noting differences in protocols (e.g., reaction scale, purification methods).

- Reproducibility Checks : Independent replication under controlled conditions.

- Discrepancies often arise from subtle differences in alkylation catalysts or biological assay conditions .

Q. What in vitro toxicity models are appropriate for preliminary safety assessment?

- Models :

- Ames Test : Assess mutagenicity (e.g., using Salmonella typhimurium strains).

- Cytotoxicity Assays : MTT or resazurin-based viability tests in hepatic (HepG2) or renal (HEK293) cell lines.

- Genotoxicity : Comet assay or γH2AX foci detection.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.